

Measuring Binding Affinity to the JAK2 JH2 Pseudokinase Domain using Fluorescence Polarization

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Compound of Interest		
Compound Name:	JAK2 JH2 Tracer	
Cat. No.:	B560593	Get Quote

Application Note and Protocol

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling, playing a pivotal role in hematopoiesis, immune regulation, and cellular metabolism.[1] Each JAK protein contains a C-terminal kinase domain (JH1) and an adjacent pseudokinase domain (JH2).[2] While the JH1 domain possesses catalytic activity, the JH2 domain, despite having an ATP-binding site, is largely considered catalytically inactive.[3] Instead, the JH2 domain serves a crucial regulatory function, autoinhibiting the kinase activity of the JH1 domain in the absence of cytokine stimulation.[2][4]

Gain-of-function mutations within the JAK2 JH2 domain, most notably the V617F mutation, are strongly associated with myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. These mutations disrupt the autoinhibitory function of JH2, leading to constitutive activation of JAK2 signaling. Consequently, the JAK2 JH2 domain has emerged as a compelling therapeutic target for the development of selective inhibitors that can modulate JAK2 activity.

Fluorescence Polarization (FP) is a robust, homogeneous, and sensitive biophysical technique widely used in drug discovery for studying molecular interactions in solution. The principle of







FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus bound state. When a small tracer is excited with plane-polarized light, it rotates rapidly, and the emitted light is largely depolarized. However, upon binding to a much larger protein, the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization of the emitted light. This change in polarization is directly proportional to the fraction of the tracer bound to the protein, allowing for the quantitative determination of binding affinities (Kd).

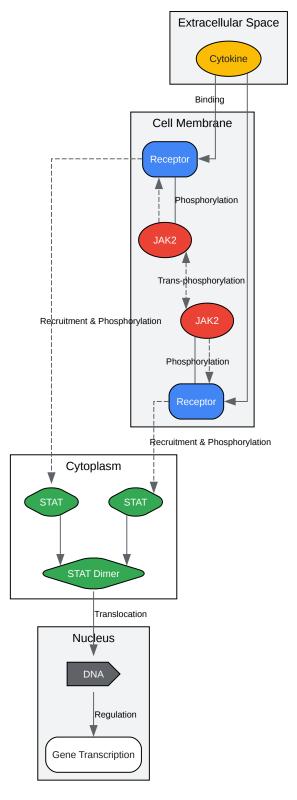
This application note provides a detailed protocol for a competitive FP binding assay to measure the affinity of small molecule inhibitors to the JAK2 JH2 domain.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors. The binding of a ligand to its cognate receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.

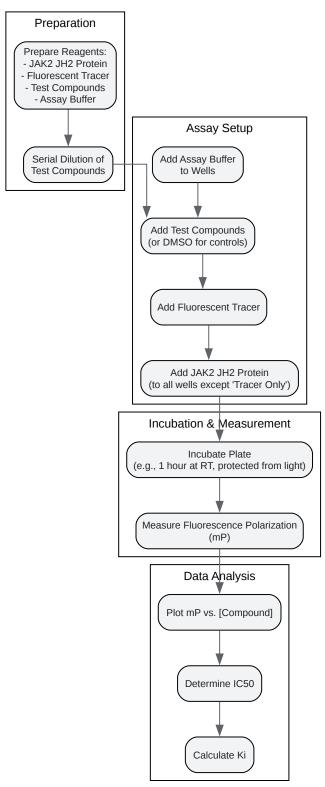


JAK-STAT Signaling Pathway





FP Assay Experimental Workflow



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